molecular formula C26H19ClN2OS B4536829 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE

Cat. No.: B4536829
M. Wt: 443.0 g/mol
InChI Key: QIGYMGQSSIDDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Sulfanyl Group: The 2-chlorophenylmethylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol and a chlorinated precursor.

    Substitution Reactions: The methoxyphenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl methyl sulfone
  • 2-Chlorophenyl methyl sulfoxide
  • 4-Methoxyphenyl pyridine derivatives

Uniqueness

The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a unique balance of chemical reactivity and stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2OS/c1-30-25-14-8-6-12-20(25)21-15-24(18-9-3-2-4-10-18)29-26(22(21)16-28)31-17-19-11-5-7-13-23(19)27/h2-15H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGYMGQSSIDDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 2
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 5
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 6
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.